

An In-depth Technical Guide to the Discovery and History of Allylcyclohexylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allylcyclohexylamine**

Cat. No.: **B145648**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylcyclohexylamine, also known as N-allylcyclohexanamine, is a chemical compound that, despite its relatively simple structure, remains largely uncharacterized in mainstream scientific literature. This technical guide provides a comprehensive overview of the available information on its discovery, synthesis, and known properties. Due to a significant lack of specific historical and pharmacological data, this document draws upon the broader context of cyclohexylamine and allylamine chemistry to offer a foundational understanding for researchers. This guide presents a generalized synthesis protocol, summarizes its known physicochemical properties in a structured format, and provides logical diagrams for its synthesis and potential, though unconfirmed, signaling pathways based on related compounds. The absence of detailed pharmacological studies is a notable finding of this report, highlighting a potential area for future investigation.

Introduction

Allylcyclohexylamine is a secondary amine featuring a cyclohexyl group and an allyl group attached to a nitrogen atom. Its structure suggests potential for various chemical reactions and biological activities. However, a thorough review of scientific databases, patent literature, and historical chemical archives reveals a scarcity of information specifically detailing its discovery and development. The compound is commercially available from several chemical suppliers,

indicating its use primarily as a reagent or building block in chemical synthesis. This guide aims to consolidate all available data and provide a framework for understanding this molecule.

History and Discovery

The specific historical details surrounding the initial synthesis and discovery of **Allylcyclohexylamine** are not well-documented in publicly accessible scientific literature. It is plausible that its first synthesis occurred during broader explorations of N-substituted cyclohexylamine derivatives, a field of study that gained traction in the mid-20th century for various industrial and pharmaceutical applications.

The general class of arylcyclohexylamines, which are structurally related, has a more defined history. The first synthesis of an arylcyclohexylamine, 1-phenylcyclohexan-1-amine (PCA), was reported in 1907.^[1] Intensive research into this class of compounds began in the 1950s, leading to the discovery of anesthetic agents like Phencyclidine (PCP).^[1] However, **Allylcyclohexylamine** lacks the aryl moiety and therefore belongs to a different subclass of cyclohexylamines.

Research into allylamines as a chemical class has been more prominent in the field of antifungal agents.^[2] However, the pharmacological profile of these antifungal allylamines is distinct and does not appear to have driven research into **Allylcyclohexylamine** for similar applications.

Given the lack of a specific discovery narrative, it is likely that **Allylcyclohexylamine** was first prepared as one of many simple amines in a larger synthetic study without being the primary focus of the research.

Synthesis

The most direct and commonly cited method for the synthesis of **Allylcyclohexylamine** is the N-alkylation of cyclohexylamine with an allyl halide, such as allyl bromide or allyl chloride.^[1] This is a standard nucleophilic substitution reaction where the nitrogen atom of cyclohexylamine acts as the nucleophile.

General Experimental Protocol

The following is a generalized experimental protocol based on established methods for the N-alkylation of primary amines.[\[3\]](#)[\[4\]](#)

Materials:

- Cyclohexylamine
- Allyl bromide (or allyl chloride)
- A suitable base (e.g., sodium carbonate, potassium carbonate, or triethylamine)
- A suitable solvent (e.g., acetonitrile, dimethylformamide (DMF), or ethanol)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine and the base in the chosen solvent.
- Slowly add allyl bromide to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **Allylcyclohexylamine** by vacuum distillation.

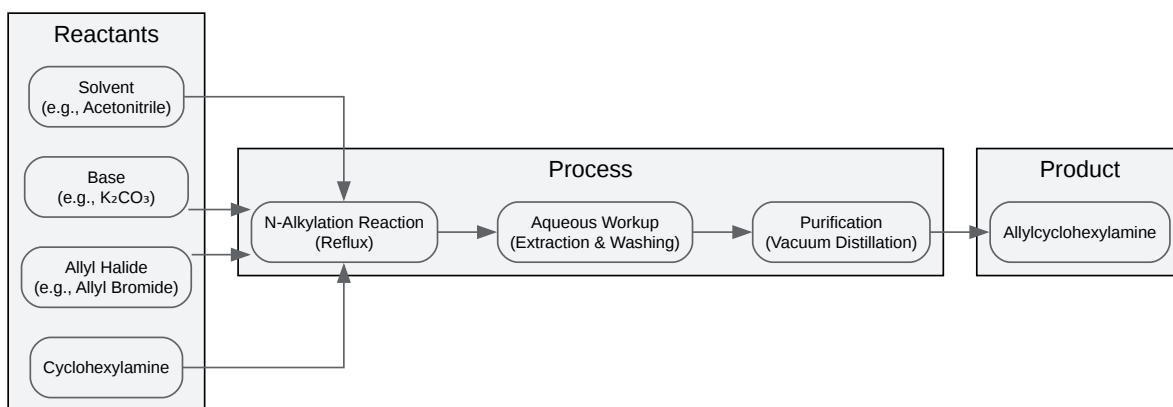
Physicochemical Properties

The known physical and chemical properties of **Allylcyclohexylamine** are summarized in the table below. This data is primarily sourced from chemical supplier databases and public chemical information repositories.[\[5\]](#)

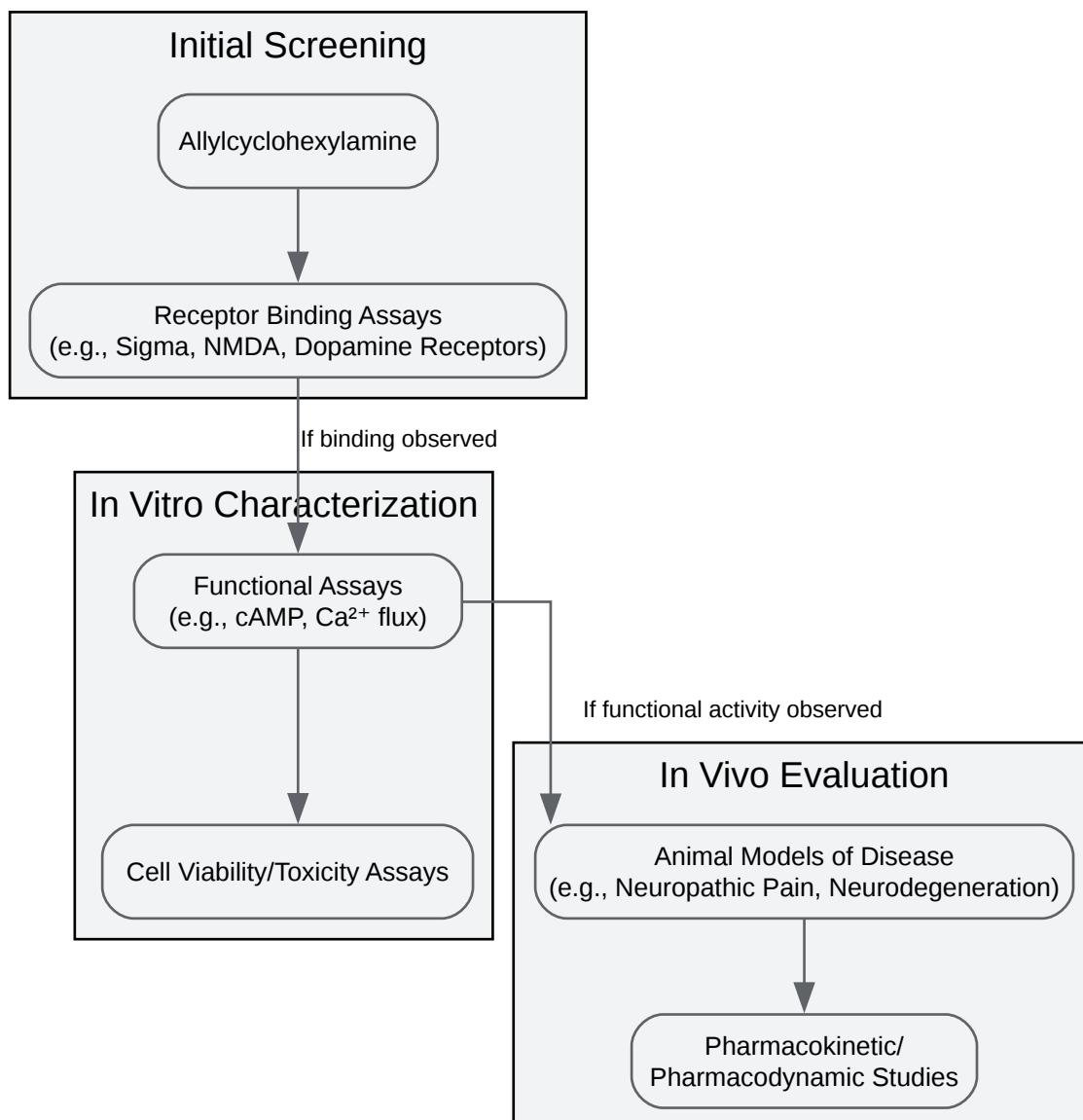
Property	Value
Molecular Formula	C ₉ H ₁₇ N
Molecular Weight	139.24 g/mol
CAS Number	6628-00-8
Appearance	Colorless to light yellow liquid
Odor	Strong ammonia-like
Boiling Point	65-66 °C at 12 mmHg
Density	0.962 g/mL at 25 °C
Refractive Index (n _{20/D})	1.4664
Flash Point	53 °C (127.4 °F) - closed cup
Solubility	Soluble in water and various organic solvents

Pharmacological Profile

There is a significant lack of publicly available information regarding the pharmacological properties, mechanism of action, and potential therapeutic or toxicological effects of **Allylcyclohexylamine**. No peer-reviewed studies detailing its binding affinities to any receptors, *in vitro* or *in vivo* activity, or pharmacokinetic profile could be identified.


Potential Signaling Pathways (Hypothetical)

Based on its structural similarity to other psychoactive compounds, one could speculate on potential, though unconfirmed, biological targets. For instance, some N-substituted cyclohexylamines have been investigated as ligands for sigma receptors.^[6] However, without any experimental data, any discussion of signaling pathways remains purely hypothetical.


Logical and Experimental Workflow Diagrams

Synthesis Workflow

Synthesis Workflow for Allylcyclohexylamine

Hypothetical Pharmacological Screening Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Pharmacology of the allylamines - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 3. researchgate.net [researchgate.net]
- 4. Selective N-alkylation of primary amines with R-NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 5. N-Allylcyclohexylamine | C9H17N | CID 81115 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of Allylcyclohexylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145648#discovery-and-history-of-allylcyclohexylamine\]](https://www.benchchem.com/product/b145648#discovery-and-history-of-allylcyclohexylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com